3-Chloro-5-(pentafluorosulfur)aniline

Medicinal chemistry Physical organic chemistry pKa modulation

3-Chloro-5-(pentafluorosulfur)aniline (CAS 1240257-97-9) is a meta-substituted aromatic amine that combines a chloro leaving-group handle with the pentafluorosulfanyl (SF₅) motif—a 'super-trifluoromethyl' group recognized for its superior electronegativity, lipophilicity, and metabolic stability relative to CF₃. The SF₅ group occupies a steric volume (55.4 ų) intermediate between CF₃ (34.6 ų) and tert-butyl (76.9 ų) while delivering Hammett σₚ = 0.68 versus 0.53 for CF₃, positioning this aniline as a strategic intermediate for programs requiring enhanced electron withdrawal combined with orthogonal reactivity at the chloro position.

Molecular Formula C6H5ClF5NS
Molecular Weight 253.62 g/mol
CAS No. 1240257-97-9
Cat. No. B1530386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(pentafluorosulfur)aniline
CAS1240257-97-9
Molecular FormulaC6H5ClF5NS
Molecular Weight253.62 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)N
InChIInChI=1S/C6H5ClF5NS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3H,13H2
InChIKeyCSAOJHODWHXUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(pentafluorosulfur)aniline (CAS 1240257-97-9): A Dual-Functionalized SF₅-Aniline Building Block for Drug Discovery and Agrochemical Programs


3-Chloro-5-(pentafluorosulfur)aniline (CAS 1240257-97-9) is a meta-substituted aromatic amine that combines a chloro leaving-group handle with the pentafluorosulfanyl (SF₅) motif—a 'super-trifluoromethyl' group recognized for its superior electronegativity, lipophilicity, and metabolic stability relative to CF₃ [1]. The SF₅ group occupies a steric volume (55.4 ų) intermediate between CF₃ (34.6 ų) and tert-butyl (76.9 ų) while delivering Hammett σₚ = 0.68 versus 0.53 for CF₃, positioning this aniline as a strategic intermediate for programs requiring enhanced electron withdrawal combined with orthogonal reactivity at the chloro position [2]. Commercially available at 97–98% purity from major suppliers including Fluorochem and Thermo Scientific Alfa Aesar, this compound serves as a versatile precursor for palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and amide bond formations in medicinal chemistry and agrochemical research .

Why 3-Chloro-5-(pentafluorosulfur)aniline Cannot Be Replaced by Simpler CF₃ or OCF₃ Aniline Analogs


The SF₅ group is not merely a 'larger CF₃'—it is a fundamentally distinct pharmacophore that simultaneously alters electronic character (Δσₚ ≈ +0.15 vs. CF₃), lipophilicity (Δπ ≈ +0.35 vs. CF₃, Δπ ≈ +0.19 vs. OCF₃), and steric profile (ΔV ≈ +20.8 ų vs. CF₃) [1]. Direct head-to-head studies in cannabinoid receptor ligands built from SF₅-aniline precursors demonstrated that SF₅ substitution increased logP by approximately 0.2–0.3 units while maintaining or improving CB₁ binding affinity (Kᵢ) in the nanomolar range relative to exact CF₃ analogues [2]. In flufenamic acid scaffolds, SF₅-for-CF₃ replacement delivered an 8-fold increase in rBASIC ion channel activation amplitude and significantly improved potency (EC₅₀ 1.4 vs. 2.6 mM) [3]. These polyvalent effects—electronic, lipophilic, steric—cannot be recapitulated by any single-parameter substitution. Furthermore, the meta-chloro substituent provides an orthogonal synthetic handle absent in unsubstituted SF₅-anilines, enabling sequential functionalization strategies that are unavailable with simpler analogs .

3-Chloro-5-(pentafluorosulfur)aniline: Quantitative Differentiation Evidence vs. CF₃, OCF₃, and Halogen-Substituted Aniline Analogs


Hammett σₚ = 0.68: SF₅ Exhibits 28% Stronger Electron-Withdrawing Character Than CF₃ (σₚ = 0.53)

The pentafluorosulfanyl group exerts a significantly stronger electron-withdrawing inductive effect than the trifluoromethyl group. The Hammett σₚ constant of SF₅ is 0.68, compared to 0.53 for CF₃—a 28% increase—while the σₘ values are 0.61 for SF₅ versus 0.43 for CF₃ (a 42% increase) [1]. This enhanced electron withdrawal directly modulates the pKa of the aniline NH₂ group and the electrophilicity of the aromatic ring. For 3-chloro-5-(pentafluorosulfur)aniline specifically, this means the aniline nitrogen is less basic than its CF₃ counterpart, and the aryl ring is more activated toward nucleophilic aromatic substitution at positions ortho and para to the SF₅ group, enabling regioselective functionalization that is less efficient with the CF₃ analog .

Medicinal chemistry Physical organic chemistry pKa modulation

Hansch π = 1.23: SF₅ Delivers 40% Greater Lipophilicity Than CF₃ (π = 0.88) and 18% Greater Than OCF₃ (π = 1.04)

Lipophilicity, quantified by the Hansch hydrophobic substituent constant π, is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance. The SF₅ group exhibits a π value of 1.23, substantially exceeding that of CF₃ (π = 0.88, a 40% increase) and OCF₃ (π = 1.04, an 18% increase) [1]. This translates experimentally: in a matched molecular pair analysis of SF₅- vs. CF₃-substituted pyrazole cannabinoid ligands built from SF₅-aniline precursors, the para-substituted SF₅ compounds showed a ΔlogP of +0.3 relative to their CF₃ counterparts, while the meta-substituted series showed ΔlogP of +0.2 [2]. For 3-chloro-5-(pentafluorosulfur)aniline (meta-SF₅, meta-Cl), the enhanced lipophilicity can improve passive membrane diffusion while the chlorine atom provides a polarity-balancing counterpoint not present in unsubstituted SF₅-anilines.

Drug design ADME Membrane permeability Bioisostere

van der Waals Volume 55.4 ų: SF₅ Occupies an Intermediate Steric Space Between CF₃ (34.6 ų) and tert-Butyl (76.9 ų)

The steric bulk of a substituent critically influences binding pocket complementarity and conformational preferences. The SF₅ group has a van der Waals volume of 55.4 ų, which is 60% larger than CF₃ (34.6 ų) yet 28% smaller than tert-butyl (76.9 ų), placing it in a unique steric niche [1]. Unlike the axially symmetric CF₃ rotor, the octahedral geometry of SF₅ imposes a distinct directional steric footprint that can drive differentiated binding modes. This was demonstrated in cannabinoid CB₁ receptor ligands, where meta-SF₅-substituted pyrazoles (derived from SF₅-aniline building blocks) showed comparable or improved CB₁ affinity (Kᵢ nanomolar range) while achieving higher CB₁/CB₂ selectivity ratios than their CF₃ and t-Bu analogues [2]. For 3-chloro-5-(pentafluorosulfur)aniline, this intermediate steric profile enables exploration of binding pockets that are inaccessible to the smaller CF₃ group while avoiding the excessive bulk that can penalize t-Bu analogs.

Steric effects Receptor binding Bioisosteric replacement Molecular design

8-Fold Increase in Ion Channel Activation: SF₅-for-CF₃ Replacement in Flufenamic Acid Boosts rBASIC Efficacy with Improved Potency (EC₅₀ 1.4 vs. 2.6 mM)

In a direct comparative study, SF₅-containing flufenamic acid analogs were synthesized from pentafluorosulfanyl aniline precursors and evaluated against the parent CF₃-containing flufenamic acid for modulation of the bile acid-sensitive ion channel (rBASIC) expressed in Xenopus oocytes. Compound 2a (SF₅ meta-substituted) produced an 8-fold larger current amplitude than flufenamic acid (CF₃) at 1 mM test concentration and exhibited significantly higher potency with an EC₅₀ of 1.4 ± 0.1 mM versus 2.6 ± 0.3 mM for flufenamic acid (p < 0.005) [1]. The SF₅ analogs also demonstrated AKR1C3 inhibitory activity with IC₅₀ values as low as 35 nM and selectivity ratios up to 571-fold over AKR1C2, depending on SF₅ positional isomerism [1]. These data demonstrate that SF₅ substitution can improve both efficacy and potency relative to CF₃ in a therapeutically relevant ion channel context.

Ion channel modulation Flufenamic acid Efficacy Bioisostere

Superior ¹⁹F MRI Reporter: SF₅-Teriflunomide Achieves Highest SNR Efficiency vs. CF₃-Teriflunomide in UTE MRI

In a study comparing SF₅ and CF₃ as ¹⁹F magnetic resonance reporter groups on the multiple sclerosis drug teriflunomide, SF₅-substituted teriflunomide demonstrated the highest ¹⁹F MR signal-to-noise ratio (SNR) efficiency when combined with an ultrashort echo-time (UTE) MRI method, outperforming the parent CF₃-teriflunomide [1]. Critically, this imaging advantage was achieved without compromising pharmacological activity: the SF₅ derivative retained in vitro dihydroorotate dehydrogenase (DHODH) enzyme inhibition and showed improved T cell proliferation inhibitory capacity, indicating better anti-inflammatory activity [1]. The SF₅ group's five chemically equivalent fluorine nuclei provide a ~5-fold ¹⁹F signal advantage per substituent relative to the three equivalent fluorines of CF₃, in addition to distinct chemical shift properties, making SF₅-aniline-derived compounds uniquely suited for label-free theranostic imaging applications [1].

¹⁹F MRI Theranostic imaging Teriflunomide Signal-to-noise ratio

Orthogonal Reactivity: The meta-Chloro Substituent Enables Sequential Cross-Coupling Strategies Absent in Unsubstituted SF₅-Anilines

Unlike simpler SF₅-anilines such as 4-(pentafluorosulfanyl)aniline or 3-(pentafluorosulfanyl)aniline, 3-chloro-5-(pentafluorosulfur)aniline bears two electronically differentiated positions for sequential functionalization. The chlorine substituent serves as a competent leaving group for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, and related transformations) while the aniline NH₂ group offers independent coupling through amide bond formation, reductive amination, or diazotization chemistry . The electron-withdrawing SF₅ group activates the ring toward nucleophilic aromatic substitution at positions ortho and para to itself, creating a third orthogonal reactivity vector [1]. This tri-orthogonal reactivity distinguishes 3-chloro-5-(pentafluorosulfur)aniline from its closest commercially available comparator, 3-fluoro-5-(pentafluorosulfur)aniline (CAS 1240256-99-8), where the C–F bond is significantly less reactive toward cross-coupling than the C–Cl bond, thereby limiting sequential derivatization options .

Synthetic chemistry Cross-coupling Building block Regioselectivity

High-Value Application Scenarios for 3-Chloro-5-(pentafluorosulfur)aniline in Drug Discovery, Agrochemical, and Materials Research


CB₁ Receptor Antagonist Lead Optimization via SF₅ Bioisosteric Replacement of CF₃

Medicinal chemistry teams developing cannabinoid CB₁ receptor antagonists can use 3-chloro-5-(pentafluorosulfur)aniline to synthesize the SF₅-pyrazole carboxamide scaffold. As demonstrated by Altomonte et al. (2014), SF₅ substitution at the meta position of the aniline-derived 3-phenyl-carboxamide group increased CB₁ binding affinity and CB₁/CB₂ selectivity relative to the exact CF₃ analog, while the chloro substituent provides a synthetic handle for subsequent diversification [1]. The ΔlogP of +0.2 (meta series) offers a lipophilicity advantage that can be exploited to improve CNS penetration without introducing the excessive bulk of a tert-butyl isostere.

Ion Channel and AKR1C3 Dual-Target Inhibitor Development Using the Flufenamic Acid Scaffold

Building on the finding that SF₅-flufenamic acid analogs deliver an 8-fold rBASIC activation increase and AKR1C3 inhibitory IC₅₀ values down to 35 nM with selectivity ratios exceeding 500 [1], 3-chloro-5-(pentafluorosulfur)aniline can be employed as the key aniline coupling partner in Buchwald-Hartwig reactions to generate novel fenamate-class NSAID analogs. The meta-chloro substituent provides a vector for additional SAR exploration via cross-coupling after the initial diarylamine scaffold is assembled, enabling late-stage diversification that is not feasible with unsubstituted SF₅-aniline precursors.

Label-Free ¹⁹F MRI Theranostic Agent Construction

For programs developing theranostic agents requiring in vivo tracking without radiolabeling, 3-chloro-5-(pentafluorosulfur)aniline provides a building block that intrinsically carries a high-sensitivity ¹⁹F MRI reporter. As shown with SF₅-teriflunomide, the five equivalent ¹⁹F nuclei of the SF₅ group deliver superior SNR with UTE MRI relative to the three ¹⁹F nuclei of CF₃, while maintaining or improving the pharmacological activity of the parent drug [1]. The chloro substituent allows conjugation to targeting vectors or pharmacokinetic modifiers through robust Pd-catalyzed coupling chemistry, and the aniline NH₂ serves as an independent conjugation point.

Agrochemical Intermediate for Next-Generation Crop Protection Agents

SF₅-containing compounds have been recognized as promising scaffolds in agrochemical research due to the group's high chemical and metabolic stability, significant lipophilicity, and unique geometry [1]. 3-Chloro-5-(pentafluorosulfur)aniline is a key intermediate for constructing SF₅-substituted aryl amides, ureas, and heterocycles relevant to insecticide and fungicide discovery programs. The combination of SF₅-enhanced environmental stability with the chloro-substitution handle for further SAR optimization makes this building block particularly valuable for agrochemical lead optimization, where both potency and field half-life are critical parameters [2].

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